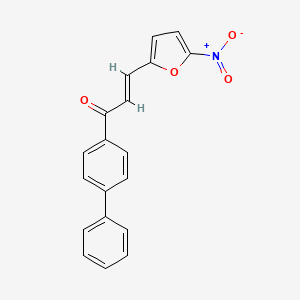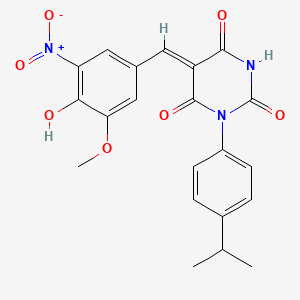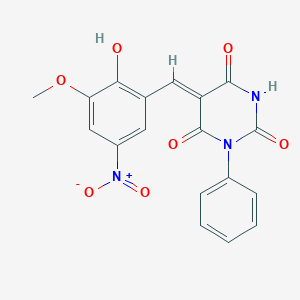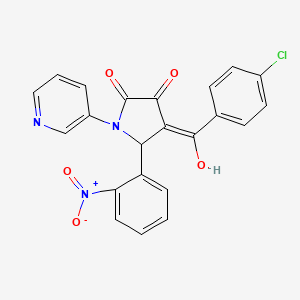
1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one
Overview
Description
1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one, also known as BNPF, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicine and biotechnology. BNPF is a yellow crystalline powder with a molecular weight of 337.34 g/mol and a melting point of 174-176°C. In
Mechanism of Action
The mechanism of action of 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one is not fully understood, but it is believed to exert its biological activities through various pathways. In cancer cells, 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory cytokine production is suppressed by 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one through the inhibition of NF-κB signaling. 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one's anti-oxidant properties are believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been found to have various biochemical and physiological effects. In cancer cells, 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cytokine production is suppressed by 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one, leading to reduced inflammation. 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one's anti-oxidant properties have been shown to protect against oxidative stress-induced damage in cells. Its antimicrobial activity has been found to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one in lab experiments is its relatively low cost and easy synthesis method. Additionally, 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been found to exhibit multiple biological activities, making it a versatile compound for research. However, one limitation of using 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one.
Future Directions
There are several future directions for research on 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one. One area of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, more research is needed to explore its anti-inflammatory, anti-oxidant, and antimicrobial properties. Finally, the development of more efficient synthesis methods and modifications of the compound may lead to improved biological activity and potential therapeutic applications.
Scientific Research Applications
1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been studied for its potential use as a therapeutic agent in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Its anti-oxidant properties have been shown to protect against oxidative stress-induced damage. 1-(4-biphenylyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been studied for its potential use as an antimicrobial agent, as it has been found to inhibit the growth of various bacteria and fungi.
properties
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(12-10-17-11-13-19(24-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNRXUWJCLOPRS-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}quinolinium iodide](/img/structure/B3904273.png)
![4-benzoyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3904283.png)

![4-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904301.png)
![4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904306.png)


![4-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904326.png)


![ethyl 2-oxo-6-phenyl-4-[2-(2-thienyl)vinyl]-3-cyclohexene-1-carboxylate](/img/structure/B3904353.png)
![4-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B3904355.png)

![4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904367.png)